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Compound of Interest

Compound Name: DS-1558

Cat. No.: B607205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

DS-1558 is a potent and orally bioavailable agonist of G protein-coupled receptor 40 (GPR40),

also known as free fatty acid receptor 1 (FFAR1). Developed as a potential treatment for type 2

diabetes, its mechanism of action centers on enhancing glucose-stimulated insulin secretion.

This technical guide provides a comprehensive overview of the preclinical safety profile and

potential off-target effects of DS-1558, based on available data.

Core Safety and Selectivity Data
The preclinical evaluation of DS-1558 has demonstrated a promising safety and selectivity

profile. The following tables summarize the key quantitative data available.
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Parameter Result Reference

GPR40 Agonist Potency

(EC50)
3.7 nM [1]

PPARγ Agonistic Activity
No activity observed up to 100

µM
[1]

GPR120 Agonistic Activity No activity observed [2]

Off-Target Selectivity

>100-fold selectivity over a

panel of 68 other diverse

receptors, ion channels, and

transporters.

[1][2]

Table 1: In Vitro Potency and Selectivity of DS-1558

Preclinical Safety Assessment
In vivo studies in animal models have provided initial insights into the safety of DS-1558.

Study Type Animal Model Key Findings Reference

In Vivo Efficacy Study ZDF Rats

Demonstrated potent

glucose-lowering

effects during an oral

glucose tolerance test.

In Vivo Efficacy Study SD Rats

Confirmed to have an

enhancing effect on

glucose-dependent

insulin secretion after

intravenous glucose

injection.

Table 2: Summary of In Vivo Preclinical Studies for DS-1558

Note: Detailed quantitative data from formal toxicology studies, such as No-Observed-Adverse-

Effect-Level (NOAEL) from repeat-dose toxicity studies, cardiovascular safety parameters, and
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genotoxicity assays, are not publicly available in the reviewed literature.

Off-Target Effects Evaluation
A key aspect of the preclinical safety assessment of any drug candidate is the evaluation of its

potential off-target effects. For DS-1558, a deliberate effort was made to ensure high selectivity

for its intended target, GPR40.

The development of DS-1558 from a parent compound involved a cyclization approach that not

only improved its pharmacokinetic profile but also enhanced its selectivity for GPR40 over

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This is a critical feature, as

PPARγ agonism is associated with a different therapeutic mechanism and a distinct side-effect

profile.

Furthermore, DS-1558 was profiled against a broad panel of other potential biological targets. It

was found to have no activity on the related free fatty acid receptor GPR120 and exhibited a

high degree of selectivity, with a more than 100-fold margin, over a panel of 68 other receptors,

ion channels, and transporters. This high selectivity minimizes the potential for off-target

pharmacology, which can be a source of adverse drug reactions.

Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the

following diagrams have been generated.
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Figure 1: Simplified GPR40 signaling pathway activated by DS-1558.
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In Vitro Screening

Results
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Figure 2: Experimental workflow for off-target selectivity screening of DS-1558.

Experimental Protocols
Detailed experimental protocols for the safety and off-target screening of DS-1558 are not fully

described in the publicly available literature. However, based on standard practices in drug

discovery, the methodologies likely involved the following:

In Vitro GPR40 Agonist Potency Assay:

Cell Line: A stable cell line expressing human GPR40, such as CHO or HEK293 cells.

Assay Principle: Measurement of a downstream signaling event upon GPR40 activation,

typically intracellular calcium mobilization.

Methodology:

Cells are plated in a multi-well format.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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DS-1558 is added at various concentrations.

The change in fluorescence, indicative of intracellular calcium levels, is measured using a

plate reader (e.g., FLIPR).

The EC50 value is calculated from the concentration-response curve.

Off-Target Selectivity Panel Screening:

Assay Format: A commercially available or in-house developed panel of binding or functional

assays for a wide range of G protein-coupled receptors, ion channels, transporters, and

enzymes.

Methodology:

DS-1558 is tested at a high concentration (e.g., 10 µM) against each target in the panel.

For binding assays, the displacement of a radiolabeled ligand is measured.

For functional assays, a relevant cellular response is measured.

Significant inhibition or activation (typically >50%) triggers further investigation to

determine the IC50 or EC50.

PPARγ Agonism Assay:

Assay Principle: A cell-based reporter gene assay.

Methodology:

A cell line is engineered to express PPARγ and a reporter gene (e.g., luciferase) under the

control of a PPARγ-responsive promoter.

Cells are treated with DS-1558 at various concentrations.

The expression of the reporter gene is quantified (e.g., by measuring luminescence).

A known PPARγ agonist is used as a positive control.
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In Vivo Oral Glucose Tolerance Test (OGTT) in ZDF Rats:

Animal Model: Zucker Diabetic Fatty (ZDF) rats, a model of obesity and type 2 diabetes.

Methodology:

Animals are fasted overnight.

DS-1558 or vehicle is administered orally.

After a specified time (e.g., 30 minutes), a glucose solution is administered orally.

Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after

the glucose challenge.

Blood glucose levels are measured.

The area under the curve (AUC) for glucose is calculated to assess the effect of the

compound on glucose tolerance.

Conclusion
Based on the available preclinical data, DS-1558 demonstrates a promising safety and

selectivity profile. Its high potency for GPR40, coupled with a lack of significant off-target

activity in a broad screening panel, suggests a reduced potential for adverse effects mediated

by other biological targets. The in vivo studies in rodent models of type 2 diabetes have shown

efficacy in improving glucose homeostasis. However, it is important to note that a

comprehensive assessment of the safety profile would require the results of formal, long-term

toxicology and safety pharmacology studies, which are not currently in the public domain. This

technical guide provides a summary of the foundational preclinical work that supported the

continued investigation of DS-1558 as a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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